molecular formula C7H6ClNOS B14457857 Benzenecarbothioamide, 4-chloro-, S-oxide CAS No. 75554-01-7

Benzenecarbothioamide, 4-chloro-, S-oxide

Cat. No.: B14457857
CAS No.: 75554-01-7
M. Wt: 187.65 g/mol
InChI Key: SWBKHZAIJJBKTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-chloro-, S-oxide typically involves the reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then hydrolyzed to yield the desired thioamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-chloro-, S-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, 4-chloro-, S-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized as a petrochemical additive and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-chloro-, S-oxide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, 4-chloro-, S-oxide is unique due to the presence of both the chloro and thioamide groups, which confer distinct chemical reactivity and biological activity. The S-oxide group further enhances its oxidative properties, making it a versatile compound in various applications .

Properties

CAS No.

75554-01-7

Molecular Formula

C7H6ClNOS

Molecular Weight

187.65 g/mol

IUPAC Name

(4-chlorophenyl)-sulfinylmethanamine

InChI

InChI=1S/C7H6ClNOS/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,9H2

InChI Key

SWBKHZAIJJBKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S=O)N)Cl

Origin of Product

United States

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